Cas no 42155-08-8 (2'-Deoxyuridine 5'-monophosphate disodium salt)

2'-Deoxyuridine 5'-monophosphate disodium salt 化学的及び物理的性質

名前と識別子

-

- 2'-Deoxyuridine 5'-monophosphate disodium salt

- 2′-Deoxyuridine 5′-mono-phos-phate disodium salt

- 2’-DEOXYURIDINE-5'-MONOPHOSPHATE, DISODIUM SALT (DUMP.NA2)

- 2'-Deoxyuridine 5'-mono-phos-phate disodium salt

- 2'-Deoxyuridine-5'-monophosphate, Disodium salt

- dUMP

- Deoxyuridine-5'-monophosphatedisodium salt

- Disodium deoxyuridylic acid

-

- MDL: MFCD00065282

- インチ: InChI=1S/C9H13N2O8P.2Na/c12-5-3-8(11-2-1-7(13)10-9(11)14)19-6(5)4-18-20(15,16)17;;/h1-2,5-6,8,12H,3-4H2,(H,10,13,14)(H2,15,16,17);;/q;2*+1/p-2/t5-,6+,8+;;/m0../s1

- InChIKey: WXIVKKBDJOCRNB-UHFFFAOYSA-N

- ほほえんだ: C1=CN([C@H]2C[C@@H]([C@@H](COP(=O)(O)[O-])O2)O)C(=O)N=C1[O-].[Na+].[Na+]

計算された属性

- せいみつぶんしりょう: 352.00500

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 10

- 重原子数: 22

- 回転可能化学結合数: 4

- 複雑さ: 488

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 3

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 146

- 互変異性体の数: 3

- ひょうめんでんか: 0

- 疎水性パラメータ計算基準値(XlogP): -3.3

じっけんとくせい

- 色と性状: White to Yellow Solid

- すいようせい: Soluble in water.

- PSA: 166.55000

- LogP: -0.82930

- ようかいせい: 未確定

2'-Deoxyuridine 5'-monophosphate disodium salt セキュリティ情報

-

記号:

- シグナルワード:Warning

- 危害声明: H302,H315,H319,H335

- 警告文: P261,P305+P351+P338

- 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:3

- 危険カテゴリコード: 22-36/37/38

- セキュリティの説明: S26; S36; S37/39

-

危険物標識:

- リスク用語:R22

- ちょぞうじょうけん:−20°C

2'-Deoxyuridine 5'-monophosphate disodium salt 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | D281815-250mg |

2'-Deoxyuridine 5'-Monophosphate Disodium Salt |

42155-08-8 | 250mg |

$138.00 | 2023-05-18 | ||

| Chemenu | CM167536-10g |

Sodium ((2R,3S,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-3-hydroxytetrahydrofuran-2-yl)methyl phosphate |

42155-08-8 | 95% | 10g |

$*** | 2023-05-30 | |

| ChemScence | CS-W011858-250mg |

2'-Deoxyuridine 5'-monophosphate disodium |

42155-08-8 | 98.04% | 250mg |

$80.0 | 2022-04-27 | |

| Ambeed | A168353-5g |

Sodium ((2R,3S,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-3-hydroxytetrahydrofuran-2-yl)methyl phosphate |

42155-08-8 | 98% | 5g |

$480.0 | 2025-02-19 | |

| abcr | AB352859-1 g |

2'-Deoxyuridine-5'-monophosphate disodium salt, 99%; . |

42155-08-8 | 99% | 1g |

€313.10 | 2023-06-20 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-214068A-250 mg |

2′-Deoxyuridine 5′-monophosphate disodium salt, |

42155-08-8 | ≥95% | 250MG |

¥903.00 | 2023-07-11 | |

| SHANG HAI YUAN YE Biotechnology Co., Ltd. | S18113-250mg |

dUMP,2Na |

42155-08-8 | ,98% | 250mg |

¥270.00 | 2021-09-02 | |

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T4735-5 mg |

2'-Deoxyuridine 5'-monophosphate disodium salt |

42155-08-8 | 100.00% | 5mg |

¥287.00 | 2022-03-01 | |

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R020465-5g |

2'-Deoxyuridine 5'-monophosphate disodium salt |

42155-08-8 | 99% | 5g |

¥4037 | 2023-09-09 | |

| HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI | TD7188-1g |

2'-Deoxyuridine 5'-monophosphate disodium salt |

42155-08-8 | 1g |

¥2160元 | 2023-09-15 |

2'-Deoxyuridine 5'-monophosphate disodium salt 関連文献

-

Nadia Dozova,Fabien Lacombat,Murielle Lombard,Djemel Hamdane,Pascal Plaza Phys. Chem. Chem. Phys. 2021 23 22692

-

Bart van Oort,Mirelle J. T. ter Veer,Marie Louise Groot,Ivo H. M. van Stokkum Phys. Chem. Chem. Phys. 2012 14 8852

-

Victor Kimberg,Alvaro Sanchez-Gonzalez,Laurent Mercadier,Clemens Weninger,Alberto Lutman,Daniel Ratner,Ryan Coffee,Maximilian Bucher,Melanie Mucke,Marcus Ag?ker,Conny S?the,Christoph Bostedt,Joseph Nordgren,Jan Erik Rubensson,Nina Rohringer Faraday Discuss. 2016 194 305

-

María E. Corrales,Garikoitz Balerdi,Vincent Loriot,Rebeca de Nalda,Luis Ba?ares Faraday Discuss. 2013 163 447

-

K. R. Nandipati,Arun Kumar Kanakati,H. Singh,S. Mahapatra Phys. Chem. Chem. Phys. 2019 21 20018

-

Yuhan Huang,Xinyu Kuang,Yingui Cao,Zhongke Bai RSC Adv. 2018 8 41499

-

Ananda K. Ghosh,Zahidul Islam,Jonathan Krueger,Thelma Abeysinghe,Amnon Kohen Phys. Chem. Chem. Phys. 2015 17 30867

-

Mariangela Di Donato,Luuk J. G. W. van Wilderen,Ivo H. M. Van Stokkum,Thomas Cohen Stuart,John T. M. Kennis,Klaas J. Hellingwerf,Rienk van Grondelle,Marie Louise Groot Phys. Chem. Chem. Phys. 2011 13 16295

-

Giovanni Cirmi,Daniele Brida,Alessio Gambetta,Manuel Piacenza,Fabio Della Sala,Laura Favaretto,Giulio Cerullo,Guglielmo Lanzani Phys. Chem. Chem. Phys. 2010 12 7917

-

Katarzyna ?widerek,Amnon Kohen,Vicent Moliner Phys. Chem. Chem. Phys. 2015 17 30793

2'-Deoxyuridine 5'-monophosphate disodium saltに関する追加情報

2'-Deoxyuridine 5'-Monophosphate Disodium Salt (CAS No. 42155-08-8)

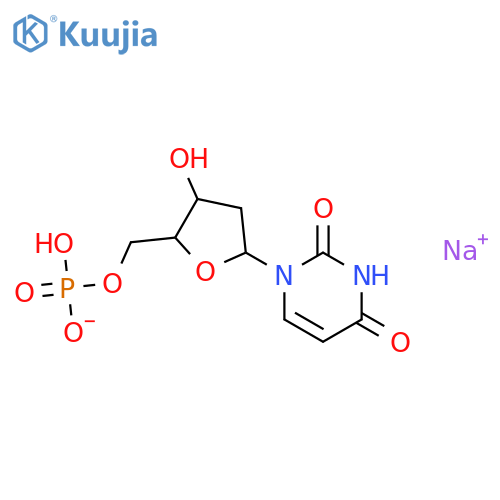

2'-Deoxyuridine 5'-monophosphate disodium salt, also known as dUMP sodium salt, is a nucleotide analog with the CAS registry number 42155-08-8. This compound is a derivative of uridine, where the hydroxyl group at the 2' position of the ribose sugar has been replaced by a hydrogen atom, making it a deoxyribonucleotide. The monophosphate group attached to the sugar moiety and the disodium counterion make this compound a stable and bioavailable form for various applications in molecular biology and pharmacology.

The chemical structure of 2'-Deoxyuridine 5'-monophosphate disodium salt consists of a uracil base, a deoxyribose sugar, and a monophosphate group. The uracil base is a heterocyclic aromatic compound with two double bonds, while the deoxyribose sugar is a five-carbon sugar with one less oxygen atom compared to ribose. The monophosphate group is attached to the hydroxyl group at the 5' position of the sugar, forming a phosphodiester bond. The disodium salt form ensures that the compound is soluble in aqueous solutions, making it suitable for use in various biochemical assays and drug delivery systems.

Recent studies have highlighted the importance of dUMP in nucleic acid metabolism and its potential role in therapeutic applications. For instance, researchers have explored its use as an antiviral agent due to its ability to inhibit viral replication by incorporating into viral DNA and causing chain termination. Additionally, dUMP has been investigated as a radiosensitizer in cancer therapy, enhancing the efficacy of radiation treatment by impairing DNA repair mechanisms in cancer cells.

The synthesis of 2'-Deoxyuridine 5'-monophosphate disodium salt involves several steps, including nucleoside phosphorylation and ion exchange to obtain the sodium salt form. The process typically starts with the isolation or synthesis of deoxyuridine, followed by enzymatic or chemical phosphorylation to attach the monophosphate group. The final step involves neutralization with sodium hydroxide to form the disodium salt, ensuring optimal solubility and stability for downstream applications.

In terms of biological activity, dUMP has been shown to exhibit potent antiviral properties against various RNA and DNA viruses. For example, studies have demonstrated its effectiveness against herpes simplex virus (HSV), human immunodeficiency virus (HIV), and hepatitis B virus (HBV). The mechanism of action involves competitive inhibition of viral polymerases, leading to reduced viral replication and prolonged survival in infected cells.

Beyond its antiviral potential, dUMP has also been explored as a chemotherapeutic agent in cancer treatment. By incorporating into DNA during replication, it causes DNA damage and triggers apoptosis in rapidly dividing cancer cells. Recent advancements in nanotechnology have enabled the development of targeted delivery systems for dUMP, improving its bioavailability and reducing systemic toxicity.

The application of 2'-Deoxyuridine 5'-monophosphate disodium salt extends beyond therapeutics into diagnostics and research tools. It is widely used as a substrate in nucleic acid sequencing technologies, such as next-generation sequencing (NGS), where it serves as a building block for synthesizing complementary DNA (cDNA). Furthermore, it plays a critical role in studying nucleotide metabolism disorders, such as Lesch-Nyhan syndrome, where impaired purine salvage pathways lead to neurological deficits.

In conclusion, 2'-Deoxyuridine 5'-monophosphate disodium salt (CAS No. 42155-08-8) is a versatile compound with significant implications in virology, oncology, and molecular biology. Its unique chemical properties and biological activity make it an invaluable tool for advancing our understanding of nucleic acid metabolism and developing novel therapeutic strategies against infectious diseases and cancer.

42155-08-8 (2'-Deoxyuridine 5'-monophosphate disodium salt) 関連製品

- 35170-03-7(Uridine 3’-Monophosphate Disodium Salt)

- 3387-36-8(Uridine 5′-monophosphate disodium salt)

- 365-07-1(Thymidine-5'-monophosphoric acid)

- 18354-06-8(1-b-D-Arabinofuranosyluracil 5'-Monophosphate)

- 197079-02-0(1-Methyl-1H-pyrazole-5-carbohydrazide)

- 2918911-70-1(1-(2-Bromo-6-fluoro-3-methylphenyl)-2-methylpropan-1-ol)

- 95582-17-5((S)-3-Cbz-amino-2-piperidone)

- 1956371-32-6(2-(3-(Trifluoromethyl)phenyl)quinazoline)

- 66154-68-5(6-(Methylsulfonyl)nicotinonitrile)

- 6924-66-9(Quinoxaline-5-carboxylic acid)